3-(4-ethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-4-18-5-9-20(10-6-18)24-26-25(31-27-24)23-14-11-21(30-23)16-32(28,29)22-12-7-19(8-13-22)15-17(2)3/h5-14,17H,4,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXSRHZUOFMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an oxadiazole ring, a furan moiety, and multiple aromatic substituents. This unique combination of functional groups contributes to its biological activity.
| Component | Description |
|---|---|
| Oxadiazole Ring | Five-membered heterocyclic structure |
| Furan Moiety | Contributes to the compound's reactivity |
| Aromatic Substituents | Enhance interaction with biological targets |
Biological Activities
Recent studies have highlighted several biological activities associated with oxadiazole derivatives, including:
-
Anticancer Activity :
- Compounds containing oxadiazole rings have shown significant anticancer properties against various human cancer cell lines. For example, derivatives similar to the target compound were evaluated against MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Analgesic Properties :
- Diabetic Effects :
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound may act on various receptors in the body, influencing pathways related to pain perception and inflammatory responses.
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Study :
Comparison with Similar Compounds
Structural Analogs in the 1,2,4-Oxadiazole Family
a) Substituent Variations on the Oxadiazole Core
- 3-(4-Methylsulfonylstyryl)-1,2,4-oxadiazole: This analog replaces the ethylphenyl and furan groups with a styryl chain and methylsulfonyl group.
- 5-{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole : This bis-oxadiazole derivative demonstrates how dual oxadiazole rings can increase rigidity and π-π stacking interactions, though it may reduce metabolic stability relative to Compound A ’s single oxadiazole core .
b) Heterocyclic Hybrids
- 4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole : While structurally similar in featuring a furan and sulfonyl group, this compound’s 1,3-oxazole core differs electronically from oxadiazoles, likely altering its reactivity and binding modes .
Physicochemical Properties
A comparison of key substituent effects is summarized below:
Preparation Methods
Hydrazide Intermediate Preparation
The 1,2,4-oxadiazole scaffold requires precursor hydrazides for cyclodehydration. For the 4-ethylphenyl substituent at position 3:
- p-Ethylbenzoic acid is esterified with ethanol under sulfuric acid catalysis to yield ethyl p-ethylbenzoate.
- Hydrazinolysis with hydrazine hydrate (80% ethanol, reflux, 6 hr) generates p-ethylbenzohydrazide .
For the furan-linked substituent at position 5:
- 5-(Chloromethyl)furan-2-carbaldehyde undergoes nucleophilic substitution with 4-(2-methylpropyl)benzenesulfinate (NaH, DMF, 0°C → RT, 12 hr) to install the sulfonylmethyl group.
- Oxidation of the aldehyde to 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-carboxylic acid using Jones reagent (CrO3/H2SO4, acetone, 0°C).
- Conversion to the corresponding hydrazide via mixed carbonic anhydride (ClCO2Et, Et3N, THF) followed by hydrazine.
Cyclocondensation to 1,2,4-Oxadiazole
Two principal routes dominate:
Route A: Phosphorus Oxychloride-Mediated Cyclization
- Equimolar hydrazides (p-ethylbenzohydrazide and furan-sulfonylmethyl hydrazide) are refluxed in POCl3 (5 hr).
- Mechanism: Sequential acylation and intramolecular cyclodehydration.
- Yield: 62–68% after silica gel chromatography (hexane/EtOAc 7:3).
Route B: Microwave-Assisted Green Synthesis
- Hydrazides react under microwave irradiation (210 W, 15 min) with catalytic iodine (10 mol%).
- Advantages: 89% yield, 8-minute reaction time, no solvent.
Furan-Sulfonylmethyl Substituent Installation
Sulfonation of Isobutylbenzene
Coupling to Furan Core
- 5-Bromomethylfuran-2-carbaldehyde reacts with sodium 4-(2-methylpropyl)benzenesulfinate (DMF, 60°C, 6 hr).
- Aldehyde oxidation to carboxylic acid precedes hydrazide formation (Section 1.1).
Final Assembly via Cross-Coupling
Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling Alternative
- Boronic ester of 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl reacts with 3-(4-ethylphenyl)-5-bromo-1,2,4-oxadiazole (Pd(PPh3)4, Na2CO3, dioxane/H2O 3:1, 90°C).
- Superior yield: 74% with minimized side products.
Optimization Data and Comparative Analysis
Table 1. Cyclization Methods for Oxadiazole Core
| Method | Catalyst/Solvent | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| POCl3 reflux | POCl3 (neat) | 5 hr | 65% | 98.2% |
| Microwave | I2 (solvent-free) | 8 min | 89% | 99.1% |
| Ac2O cyclization | Acetic anhydride | 12 hr | 57% | 97.5% |
Table 2. Sulfonation Efficiency
| Substrate | Sulfonating Agent | Temp | Sulfonate Yield |
|---|---|---|---|
| 4-Isobutyltoluene | ClSO3H | 50°C | 92% |
| 4-Isobutylbenzaldehyde | SO3·Py complex | RT | 84% |
Spectroscopic Characterization Benchmarks
1H NMR (400 MHz, CDCl3)
HRMS (ESI-TOF)
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Sulfonate Group Stability
Green Chemistry Alternatives
- Mechanochemical Synthesis
- Photocatalytic Cyclization
Industrial-Scale Considerations
Q & A
Q. Spectroscopic Methods :
- NMR : and NMR to confirm substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, sulfonyl group absence of protons) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 495.12; observed 495.10) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry; similar oxadiazole derivatives show planar heterocyclic rings with bond angles ~120° .
Purity : HPLC with UV detection (λ = 254 nm) and >95% purity threshold for biological assays .
Basic: What preliminary biological assays are appropriate to evaluate its bioactivity?
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to structurally related compounds (e.g., triazole derivatives with IC50 < 10 µM) .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays; sulfonyl groups may enhance binding to hydrophobic active sites .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Selection : Use DMF for polar intermediates but switch to THF for sulfonylation to reduce side reactions .
- Catalysis : Pd(OAc)₂/Xantphos for Suzuki couplings (if aryl halides are present), achieving >80% yield .
- Microwave Assistance : Reduce cyclization time from 12 hours to 30 minutes, maintaining 75% yield .
Data Contradiction : Some protocols report lower yields with microwave methods due to uneven heating; replicate with controlled temperature modules .
Advanced: What computational strategies predict its bioactivity and binding modes?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The sulfonyl group shows strong hydrogen bonding with Arg120 .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity; oxadiazole rings with electron-withdrawing groups exhibit gaps ~4.5 eV, correlating with stability .
- MD Simulations : Assess binding stability over 100 ns; furan flexibility may reduce residence time compared to rigid analogs .
Advanced: How can contradictory reports about analog bioactivities be resolved experimentally?
- Structural Variants : Synthesize and test derivatives with modified substituents (e.g., replacing 4-ethylphenyl with 4-fluorophenyl). Evidence shows even small changes (e.g., Cl → CH₃) alter MIC values by 10-fold .
- Assay Standardization : Use identical cell lines and protocols. For example, discrepancies in antifungal activity may arise from differing C. albicans strains .
- Metabolic Stability : Compare half-lives in liver microsomes; sulfonyl groups may enhance resistance to CYP450 degradation, explaining potency variations .
Advanced: What structure-activity relationship (SAR) trends are observed in analogs?
Q. Key Trends :
- Sulfonyl Group : Essential for antimicrobial activity; removal reduces MIC by >50% .
- Furan vs. Thiophene : Furan derivatives show higher solubility but lower logP (2.1 vs. 2.8), impacting membrane permeability .
- Substituent Position : 4-Ethylphenyl at oxadiazole-C3 enhances cytotoxicity (IC50 = 8 µM) compared to 3-ethyl analogs (IC50 = 15 µM) .
Data Table : Compare IC50/MIC values of 10 analogs to identify critical moieties .
Advanced: How does the benzenesulfonyl group influence reactivity and metabolic stability?
- Electron Effects : The sulfonyl group withdraws electrons, stabilizing the oxadiazole ring against hydrolysis (t₁/₂ > 24 hours in PBS) .
- Metabolism : In vitro studies with liver microsomes show slow N-deethylation (major metabolite) but rapid sulfone oxidation in analogs lacking methylpropyl groups .
- Crystallography : Sulfonyl oxygen forms hydrogen bonds with water in the crystal lattice, suggesting hygroscopicity .
Advanced: What strategies improve pharmacokinetics in derivative design?
- LogP Optimization : Introduce polar groups (e.g., -OH, -OMe) on the phenyl ring to reduce logP from 3.5 to 2.8, enhancing solubility .
- Prodrug Approaches : Mask the sulfonyl group as a phosphonate ester to improve oral bioavailability .
- Targeted Delivery : Conjugate with folate for selective uptake in cancer cells, leveraging overexpressed folate receptors .
Advanced: Which in vivo models are suitable for evaluating therapeutic potential?
- Anticancer : Xenograft models (e.g., murine breast cancer 4T1) with daily oral dosing (50 mg/kg); monitor tumor volume vs. vehicle control .
- Anti-inflammatory : Carrageenan-induced paw edema in rats, comparing efficacy to indomethacin .
- Toxicology : Acute toxicity studies in zebrafish embryos (LC50 > 100 µM) to prioritize safe candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
